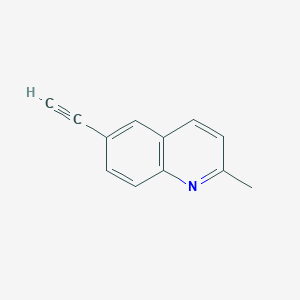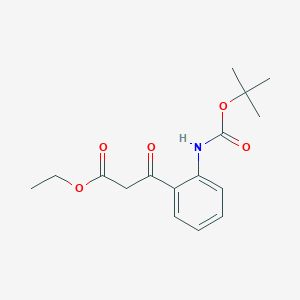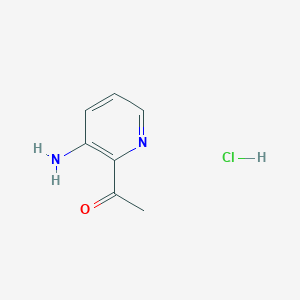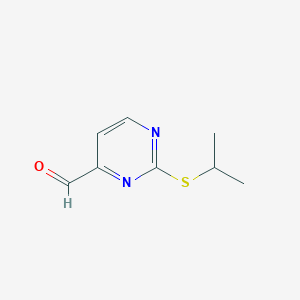
6-Ethynyl-2-methylchinolin
Übersicht
Beschreibung
6-Ethynyl-2-methylquinoline is a useful research compound. Its molecular formula is C12H9N and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethynyl-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethynyl-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antimikrobielle und Antikrebsanwendungen
6-Ethynyl-2-methylchinolin hat sich in der medizinischen Chemie als vielversprechend erwiesen, da es strukturelle Ähnlichkeiten zu Chinolin aufweist, das für seine breite Palette biologischer Aktivitäten bekannt ist. Chinolin-Derivate werden häufig zur Behandlung verschiedener Infektionen eingesetzt und es wurde festgestellt, dass sie antimikrobielle und Antikrebs-Eigenschaften besitzen. Die Ethinyl- und Methylgruppen am Chinolingerüst können modifiziert werden, um diese Eigenschaften zu verbessern, was möglicherweise zur Entwicklung neuer Therapeutika führt.
Industrielle Chemie: Synthese komplexer Moleküle
In der industriellen Chemie dient this compound als vielseitiges Zwischenprodukt für die Synthese komplexer Moleküle. Seine Struktur ermöglicht verschiedene chemische Reaktionen, darunter Katalyse und Polymerisation, die bei der Herstellung von Farbstoffen, Harzen und anderen industriellen Materialien unerlässlich sind .
Synthetische organische Chemie: Bausteine für die Wirkstoffforschung
Diese Verbindung ist ein wertvoller Baustein in der synthetischen organischen Chemie, insbesondere beim Aufbau von Wirkstoffkandidaten. Ihre Reaktivität ermöglicht die Bildung verschiedener chemischer Strukturen, was sie zu einem wichtigen Gerüst bei der Synthese von Molekülen für die Wirkstoffforschung macht .
Umweltwissenschaften: Grüne Chemie
Die Synthese und Anwendung von this compound entspricht den Prinzipien der grünen Chemie. Forscher zielen darauf ab, umweltfreundliche Verfahren für seine Synthese zu entwickeln, um die Umweltbelastung zu verringern und die Nachhaltigkeit zu verbessern .
Materialwissenschaften: Entwicklung neuer Materialien
In den Materialwissenschaften kann this compound zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften beitragen. Seine Einarbeitung in Polymere und andere Materialien könnte zu Fortschritten in der Elektronik, Beschichtungen und Nanotechnologie führen .
Wirkstoffforschung: Pharmakophor in Therapeutika
Als Pharmakophor ist this compound integraler Bestandteil der Entdeckung neuer Medikamente. Seine Struktur findet sich häufig in von der FDA zugelassenen Medikamenten und Naturprodukten wieder und wird weiterhin auf sein therapeutisches Potenzial untersucht .
Wirkmechanismus
The synthesis of quinoline derivatives often involves transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . One such reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemische Analyse
Biochemical Properties
It is known that quinoline, a related compound, plays a significant role in various biochemical reactions .
Cellular Effects
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Molecular Mechanism
Quinoline derivatives are known to undergo various reactions, including electrophilic and nucleophilic substitution reactions
Dosage Effects in Animal Models
The effects of different dosages of 6-Ethynyl-2-methylquinoline in animal models have not been studied yet .
Metabolic Pathways
Quinoline and its derivatives are known to undergo various metabolic transformations, including hydroxylation at position 2 .
Subcellular Localization
The localization of proteins and other biomolecules can significantly impact their activity and function .
Eigenschaften
IUPAC Name |
6-ethynyl-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBMXVASWPYMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-ethynyl-2-methylquinoline contribute to the solubility and thermal stability of the synthesized polyacetylene?
A1: 6-Ethynyl-2-methylquinoline plays a crucial role in enhancing both the solubility and thermal stability of the resulting polyacetylene. Its copolymerization with phenylacetylene introduces the bulky quinoline rings into the polymer backbone []. These rings hinder close packing of the polymer chains, thereby disrupting the strong intermolecular interactions that typically render polyacetylenes insoluble. Furthermore, the quinoline rings provide a steric shielding effect to the conjugated backbone, protecting it from thermal degradation. This effect, combined with the strong interactions between squaraine groups formed during the polymerization, contributes to the impressive thermal stability of the final polymer [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)
![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)



